3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde
Description
3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde (CAS: 2624132-21-2) is a specialized organosilicon compound featuring a cyclobutane core with three distinct functional groups:
- A benzyloxy group (–O–CH₂C₆H₅) at the 3-position.
- A tert-butyldimethylsilyl (TBDMS) ether group at the 1-position.
- A carbaldehyde group (–CHO) at the 1-position.
This compound has a molecular weight of 320.5 g/mol and a purity of ≥95% .
Properties
Molecular Formula |
C18H28O3Si |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxy-3-phenylmethoxycyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C18H28O3Si/c1-17(2,3)22(4,5)21-18(14-19)11-16(12-18)20-13-15-9-7-6-8-10-15/h6-10,14,16H,11-13H2,1-5H3 |
InChI Key |
FSXKAYHMJWNQRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CC(C1)OCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route from Patent CN103242152A
A patented method describes the synthesis of 3-(benzyloxy)-1-cyclobutanone, a closely related precursor, which can be adapted to the aldehyde and TBS-protected compound.
| Step | Reaction Description | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Preparation of benzyloxyethanol (BOE) | Monochloromethyl benzene + ethylene glycol, mineral alkali (NaOH or KOH), 1–6 h, RT–70°C | BOE (Intermediate 2) |
| 2 | Formation of haloethyl phenmethyl ether | BOE + triphenylphosphine + halogen (Cl, Br, I), organic solvent (CH2Cl2, CHCl3), RT, 1–5 h | Haloethyl phenmethyl ether (Intermediate 3) |
| 3 | Formation of phenmethyl vinyl ether | Haloethyl phenmethyl ether + potassium tert-butoxide, solvent trimethyl carbinol, RT–70°C, 2–8 h | Phenmethyl vinyl ether |
| 4 | Cyclobutanone ring formation | Phenmethyl vinyl ether + trichloroacetic chloride + Zn-Cu catalyst, nitrogen atmosphere, RT, 1–3 h | Benzyloxy-2,2-dichlorocyclobutanone |
Subsequent oxidation and functional group manipulation yield the cyclobutanone derivative, which can be converted to the aldehyde and protected with TBS groups.
Protection of Hydroxyl Group with tert-Butyldimethylsilyl (TBS)
Protection of hydroxyl groups as TBS ethers is a common step to prevent unwanted reactions during multi-step syntheses.
- Dissolve the hydroxy-containing intermediate in dichloromethane (CH2Cl2).
- Add imidazole as a base at 0°C.
- Slowly add tert-butyldimethylsilyl chloride (TBSCl).
- Stir for 1 hour at 0°C.
- Quench with saturated sodium bicarbonate solution.
- Extract and purify by standard methods.
This method was reported in a study involving similar compounds with benzyloxy and TBS groups, yielding the protected intermediate efficiently.
Synthesis of the Aldehyde Functionality
The aldehyde group at the 1-position of the cyclobutane ring is typically introduced by oxidation of the corresponding primary alcohol or by selective functional group transformation of ketone intermediates.
In some syntheses, reductive removal of the benzyl group followed by oxidation of the resulting alcohol to the aldehyde is employed. For example, a benzyloxy-substituted tetrahydrofuran aldehyde was prepared by:
- Reductive removal of benzyl protecting group.
- Oxidation of the liberated alcohol to aldehyde with appropriate oxidants.
This approach can be adapted for the cyclobutane system to yield the desired aldehyde functionality.
Summary Table of Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Monochloromethyl benzene + ethylene glycol + NaOH/KOH, RT–70°C, 1–6 h | Formation of benzyloxyethanol (BOE) | Intermediate for ether formation | Molar ratio 1:2–1:10 |
| BOE + triphenylphosphine + halogen (Cl, Br, I), CH2Cl2, RT, 1–5 h | Formation of haloethyl phenmethyl ether | Precursor to vinyl ether | Molar ratio 1:1:0.5–1.5 |
| Haloethyl phenmethyl ether + potassium tert-butoxide, trimethyl carbinol, RT–70°C, 2–8 h | Formation of phenmethyl vinyl ether | Vinyl ether intermediate | Molar ratio 1:1–1:1.5 |
| Phenmethyl vinyl ether + trichloroacetic chloride + Zn-Cu catalyst, N2, RT, 1–3 h | Cyclobutanone ring formation | Yields benzyloxy-2,2-dichlorocyclobutanone | Alternative: add phosphorus oxychloride |
| Hydroxyl intermediate + TBSCl + imidazole, CH2Cl2, 0°C, 1 h | Protection of hydroxyl group as TBS ether | Prevents side reactions | Quenched with NaHCO3 |
| Benzyl group removal + oxidation | Introduction of aldehyde group | Final functionalization step | Reductive cleavage + oxidation |
Final Remarks
The synthesis of 3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde is well-documented through a combination of classical organic transformations, including ether formation, cyclization, hydroxyl protection, and oxidation. The approaches reviewed here provide a robust framework for researchers aiming to prepare this compound with high purity and yield for further application in organic synthesis and medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, Jones reagent, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Benzyl alcohol, TBDMS-Cl, imidazole.
Major Products Formed
Oxidation: 3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carboxylic acid.
Reduction: 3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde: has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new drug candidates.
Material Science: It can be used in the preparation of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound can be used to study the effects of cyclobutane derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde depends on its specific application
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Modulation: It can interact with cell surface receptors, altering their signaling pathways and affecting cellular responses.
Nucleic Acid Interaction: The compound may bind to DNA or RNA, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Similarities
The compound shares functional and protective group motifs with other organosilicon derivatives. A relevant example is 3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)prop-1-yn-1-yl)pyridine (CAS: 1228666-14-5), a pyridine derivative with:
- A TBDMS-protected propargyloxy chain (–O–C≡CH–Si(t-Bu)(CH₃)₂).
- A benzyloxy group on the pyridine ring.
Table 1: Comparative Properties
Research Findings and Practical Considerations
- Synthetic Challenges : The cyclobutane derivative’s strained ring may complicate large-scale synthesis, whereas the pyridine analog’s aromatic system allows for straightforward functionalization .
- Stability : The carbaldehyde group in the cyclobutane compound is prone to oxidation, necessitating inert storage conditions. The pyridine derivative’s alkyne group requires protection from moisture to prevent decomposition .
- Cost and Accessibility : The discontinued status of the cyclobutane compound limits its practical use, while the pyridine derivative remains accessible at a premium price .
Biological Activity
3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde is an organic compound with a unique structural configuration that includes a cyclobutane ring, a benzyloxy group, and a tert-butyldimethylsilyl ether. Its molecular formula is with a molecular weight of 320.5 g/mol. This compound is primarily noted for its potential applications in synthetic organic chemistry and medicinal chemistry due to its reactive functional groups and the stability provided by the silyl group.
Structural Features
The compound's structure allows for diverse chemical interactions, which may enhance its biological activity. The presence of the benzyloxy group is particularly noteworthy as it can facilitate interactions with biological targets, potentially leading to applications in drug development. The tert-butyldimethylsilyl group contributes to the stability of the compound, making it an interesting candidate for further research in pharmacological contexts.
Biological Activity Overview
While specific biological activities of 3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde are not extensively documented, compounds with similar structures often exhibit significant biological activities. The following sections summarize findings related to its biological activity, including relevant case studies and comparison with structurally related compounds.
Antiviral Activity
Preliminary studies on cyclobutane derivatives suggest potential antiviral properties. In particular, cyclobutanes have been explored for their inhibitory effects on viruses such as Zika virus. For instance, trans-dihydronarciclasine, a related compound, has demonstrated potent anti-Zika activity . This indicates that similar structural motifs may confer antiviral properties to 3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-[6-(Benzyloxy)-3-(tert-butyl)-2-hydroxyphenyl]ethan-1-one | Hydroxyphenyl instead of cyclobutane | Different reactivity due to hydroxy group |
| 1-[3-(1,1-Dimethylethyl)-2-hydroxy-6-(phenylmethoxy)phenyl]ethanone | Phenylmethoxy substituent | Variation in substituents affecting stability |
| 4-(Benzyloxy)-2-methylphenol | Different aromatic system | Potentially different biological activities |
This table illustrates how variations in substituents can affect the biological activity and stability of compounds similar to 3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde. The unique combination of functional groups in this compound enhances its potential for diverse interactions with enzymes and receptors.
Q & A
(Basic) What are the common synthetic routes for preparing 3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde?
The compound is typically synthesized via:
- Oxidation of cyclobutanol precursors : Selective oxidation of a secondary alcohol to the aldehyde using reagents like Dess-Martin periodinane or Swern oxidation .
- Silylation protection : Introduction of the tert-butyldimethylsilyl (TBS) group to protect the hydroxyl group, often via reaction with TBSCl in the presence of imidazole .
- Cross-coupling reactions : Palladium-catalyzed coupling to install the benzyloxy group at the 3-position of the cyclobutane ring .
Key considerations : Purification via column chromatography is critical due to the compound’s sensitivity to hydrolysis.
(Basic) What spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy :
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] or [M+Na]) with precision <2 ppm error .
- IR spectroscopy : Strong absorption for the aldehyde C=O stretch (~1720 cm) and Si-O-C bonds (~1250 cm) .
(Basic) How does the compound’s stability vary under different storage conditions?
- Temperature : Store at 2–8°C to prevent degradation of the TBS group or aldehyde functionality .
- Solvent stability : Stable in anhydrous DCM or THF for short-term use; avoid protic solvents (e.g., MeOH, HO) to prevent desilylation .
- Hydrolysis susceptibility : The TBS group is labile under acidic or basic conditions, requiring neutral pH during handling .
(Advanced) How can stereochemical control be achieved during the synthesis of cyclobutane derivatives like this compound?
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., cis/trans cyclobutane diols) to dictate ring conformation .
- Asymmetric catalysis : Transition-metal catalysts (e.g., Rh or Ru complexes) for enantioselective [2+2] cycloaddition to form the cyclobutane ring .
- Dynamic kinetic resolution : Adjust reaction temperature and solvent polarity to favor one diastereomer during ring functionalization .
(Advanced) How can researchers resolve contradictions in reported reactivity data for this compound?
- Cross-validation : Compare reactivity across multiple substrates (e.g., analogs with varying substituents) to isolate steric/electronic effects .
- In-situ monitoring : Use techniques like ReactIR or F NMR (if fluorinated analogs exist) to track intermediate formation .
- Computational modeling : DFT calculations to predict regioselectivity in nucleophilic additions to the aldehyde group .
(Advanced) What role does this compound play in target-oriented synthesis (TOS) of bioactive molecules?
- Aldehyde as an electrophile : Used in reductive amination to introduce nitrogen-containing moieties (e.g., in alkaloid synthesis) .
- TBS-protected hydroxyl : Serves as a masked alcohol for late-stage deprotection in polyfunctional natural products .
- Case study : The compound was utilized as a key intermediate in the synthesis of cyclobutane-containing protease inhibitors, where the aldehyde enabled C–H functionalization via directed ortho-metalation .
(Advanced) What mechanistic insights have been gained from studying reactions involving this compound?
- Kinetic isotope effects (KIE) : Studies using deuterated analogs revealed rate-determining steps in TBS deprotection (e.g., KIE >2 indicates proton transfer as the rate-limiting step) .
- Steric effects : Bulky TBS groups slow nucleophilic additions to the aldehyde due to hindered approach angles, as shown by X-ray crystallography .
- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate aldehyde reactivity in condensation reactions via stabilization of transition states .
(Advanced) How can computational methods enhance the design of experiments using this compound?
- DFT for reaction optimization : Predict optimal conditions for TBS deprotection (e.g., fluoride sources like TBAF vs. HF-pyridine) by calculating activation energies .
- Molecular docking : Simulate interactions between the aldehyde and biological targets (e.g., enzymes) to prioritize synthetic modifications .
- Machine learning : Train models on existing cyclobutane derivative datasets to predict reaction yields or byproduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
